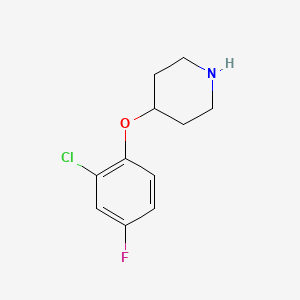

4-(2-Chloro-4-fluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIIPYMGXICIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625456 | |

| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-07-3 | |

| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenoxy)piperidine, a heterocyclic building block with significant potential in medicinal chemistry. While specific experimental data for this compound is not widely available in public literature, this document consolidates known information for structurally related compounds to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended to empower researchers to leverage this molecule in the design and synthesis of novel therapeutic agents.

Molecular Overview and Significance

This compound belongs to the class of aryloxypiperidines, a scaffold of considerable interest in drug discovery. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space in three dimensions. The specific substitution pattern on the phenoxy ring—a chloro group at the 2-position and a fluoro group at the 4-position—is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the development of new chemical entities.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 367501-07-3 | |

| Molecular Formula | C₁₁H₁₃ClFNO | |

| Molecular Weight | 229.68 g/mol | |

| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |

| Physical Form | Solid (predicted) | Inferred from related compounds |

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several established methods for forming aryl ether bonds. The two most prominent and reliable methods are the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods will depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Proposed Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. This approach would involve the coupling of a suitably protected 4-hydroxypiperidine with 2-chloro-4-fluorophenol.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-chloro-4-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Azodicarboxylate Addition: To the cooled solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise over 10-15 minutes. The reaction is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.

-

Deprotection: The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent to afford the final product, this compound.

Caption: Proposed Mitsunobu reaction workflow.

Proposed Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and robust method for preparing ethers from an alkoxide and an alkyl or aryl halide. In this case, it would involve the reaction of the sodium or potassium salt of a protected 4-hydroxypiperidine with a suitable aryl halide.

-

Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or THF. Add a strong base, such as sodium hydride (NaH) (1.2 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Aryl Halide Addition: To the alkoxide solution, add 1,2-dichloro-4-fluorobenzene or a similarly activated aryl halide (1.1 eq.).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Remove the Boc protecting group as described in the Mitsunobu protocol to yield the final product.

Caption: Proposed Williamson ether synthesis workflow.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is not available, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Melting Point (°C) | 80 - 120 | Solid at room temperature, similar to other aryloxypiperidine hydrochlorides. |

| Boiling Point (°C) | > 300 | High boiling point expected due to molecular weight and polar functional groups. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Based on the polarity of the molecule and general solubility of similar amine-containing compounds. |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.4 ppm, corresponding to the three protons on the substituted benzene ring. The coupling patterns will be influenced by both the chloro and fluoro substituents.

-

Piperidine CH-O Proton: A multiplet around δ 4.4-4.6 ppm for the proton at the 4-position of the piperidine ring.

-

Piperidine CH₂-N and CH₂-C Protons: A series of multiplets between δ 1.8 and 3.2 ppm corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be further downfield.

-

Piperidine N-H Proton: A broad singlet that may appear between δ 1.5 and 3.0 ppm, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit signals in the following regions:

-

Aromatic Carbons: Signals between δ 110 and 160 ppm. The carbons directly attached to the fluorine and chlorine atoms will show characteristic splitting patterns and shifts.

-

Piperidine C-O Carbon: A signal around δ 70-75 ppm.

-

Piperidine C-N and C-C Carbons: Signals between δ 30 and 50 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational frequencies are expected to include:

-

N-H Stretch: A moderate, somewhat broad absorption in the range of 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong absorption around 1200-1250 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 229. An [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak would be indicative of the presence of a single chlorine atom. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the secondary amine of the piperidine ring. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

-

N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated using standard synthetic protocols. These reactions are crucial for further functionalization and incorporation of this building block into larger molecules.

-

Salt Formation: As a secondary amine, it will readily form salts with both organic and inorganic acids. This property is often exploited for purification and to improve the aqueous solubility of drug candidates.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds targeting the central nervous system (CNS). The specific substitution pattern of this compound suggests its potential as a key intermediate in the synthesis of novel therapeutics.

-

Antipsychotic Agents: Many atypical antipsychotics feature a piperidine or piperazine moiety linked to an aromatic group. The electronic nature of the 2-chloro-4-fluorophenyl group could be beneficial in modulating receptor binding affinity and selectivity, for example, at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.

-

Neurokinin (NK) Receptor Antagonists: Aryloxypiperidine derivatives have been investigated as antagonists of neurokinin receptors, which are implicated in pain, inflammation, and mood disorders.[1] The title compound could serve as a valuable starting point for the development of new NK₁ or NK₂ receptor antagonists.

-

Other CNS Targets: The versatility of the piperidine scaffold allows for its application in targeting a wide range of CNS receptors and transporters. Derivatives could be explored for their activity as antidepressants, anxiolytics, or cognitive enhancers.

Caption: Potential therapeutic areas for derivatives.

Safety and Handling

Based on the Safety Data Sheet (SDS) for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. By providing detailed, actionable protocols and a logical framework for its use, this document aims to facilitate the exploration of this compound's potential in the development of next-generation therapeutics. The unique combination of the piperidine scaffold with the electronically and metabolically interesting 2-chloro-4-fluorophenoxy group makes it a prime candidate for library synthesis and lead optimization campaigns.

References

- Kubota, H., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-1546.

- Shirai, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182.

- Sauerberg, P., & Olesen, P. H. (1993). U.S. Patent No. 5,264,444. Washington, DC: U.S.

Sources

An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenoxy)piperidine (CAS No. 367501-07-3), a halogenated aryl-ether piperidine derivative of significant interest in modern drug discovery. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, and its strategic functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This document details the strategic synthesis, robust analytical characterization, and potential applications of this compound as a key building block for complex bioactive molecules, particularly in the realm of kinase inhibitors. We will delve into the causality behind synthetic and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Phenoxypiperidine Scaffold

The piperidine ring is a privileged saturated heterocycle, present in over 200 approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. The introduction of an aryloxy moiety at the 4-position, as seen in this compound, provides a rigid anchor for extension into protein binding pockets while influencing crucial parameters such as lipophilicity and metabolic stability.

The specific substitution pattern of a chloro group at the 2-position and a fluoro group at the 4-position of the phenyl ring is of particular strategic importance. These electron-withdrawing groups can modulate the pKa of the piperidine nitrogen and influence the overall electronic properties of the molecule, which can be critical for target engagement and pharmacokinetic profiles. This guide will serve as a technical resource for the effective utilization of this valuable intermediate in research and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in multi-step syntheses and for predicting the properties of its derivatives. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 367501-07-3 | Internal DB |

| Molecular Formula | C₁₁H₁₃ClFNO | [2] |

| Molecular Weight | 229.68 g/mol | [2] |

| Appearance | Off-white to white solid (predicted) | |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Predicted LogP | 2.8 |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution, specifically the Williamson ether synthesis. This method involves the coupling of an alkoxide with a suitable aryl halide.

Synthetic Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Williamson ether synthesis procedures for analogous compounds.[3] The piperidine nitrogen must be protected to prevent N-arylation. The Boc (tert-butyloxycarbonyl) group is a common and effective choice.

Step 1: Boc Protection of 4-Hydroxypiperidine

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-4-hydroxypiperidine, which can often be used without further purification.

Step 2: Williamson Ether Synthesis

-

To a solution of Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding alkoxide. The use of an aprotic solvent is crucial as protic solvents would quench the base.

-

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add 2-chloro-4-fluorophenol (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by HPLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-4-(2-chloro-4-fluorophenoxy)piperidine.

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in a solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended for a comprehensive quality control assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound and for in-process monitoring of the synthesis.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

-

Causality: The acidic modifier improves peak shape for the basic piperidine nitrogen and ensures its protonation for consistent retention.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak with a purity of >95% (or as per specification).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation and confirmation.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons (typically in the δ 6.8-7.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), the piperidine ring protons (in the δ 1.5-3.5 ppm region), and the methine proton at the 4-position of the piperidine ring (likely a multiplet in the δ 4.3-4.8 ppm region).

-

¹³C NMR: The spectrum will display the expected number of carbon signals, including those in the aromatic region and the aliphatic signals for the piperidine ring.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the phenyl ring should be observed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.07. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should also be observable.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The phenoxy-piperidine core can serve as a key pharmacophore that interacts with the hinge region of protein kinases.

While not definitively documented in the synthesis of a specific marketed drug, its structure is highly analogous to intermediates used in the synthesis of various kinase inhibitors. For instance, the general structure is relevant to the development of inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer.[1]

Caption: Conceptual pathway for the use of this compound in kinase inhibitor synthesis.

The piperidine nitrogen serves as a versatile handle for coupling to various heterocyclic cores (e.g., pyrimidines, pyridines), which are common in kinase inhibitor scaffolds.[4] The 2-chloro-4-fluorophenoxy group can then occupy a hydrophobic pocket in the target protein, contributing to binding affinity and selectivity.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. Harmful if swallowed, and may cause skin and eye irritation.[6]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry and drug development. Its synthesis via established methods like the Williamson ether synthesis is robust and scalable. The presence of the halogenated phenoxy group and the versatile piperidine core makes it an attractive building block for creating libraries of compounds for screening against various biological targets, particularly protein kinases. This guide provides the foundational knowledge for the synthesis, analysis, and application of this compound, empowering researchers to leverage its unique structural features in the pursuit of novel therapeutics.

References

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- US20170247380A1 - Method for preparing palbociclib.

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Journal of Young Pharmacists. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. RSC Advances. [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

-

4-(2-Chlorophenoxy)piperidine. PubChem. [Link]

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Palbociclib. PubChem. [Link]

-

WO 2012/069948 Al - 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Common Organic Chemistry. [Link]

-

Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

SAFETY DATA SHEET H7501 warehouse markers. JekaShop. [Link]

-

Supporting Information for manuscript. RSC. [Link]

-

DISPERCOLL C VPLS 2372/1 - SAFETY DATA SHEET. Covestro. [Link]

-

Material Safety Data Sheet. Greenbook.net. [Link]

Sources

- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. jekashop.nl [jekashop.nl]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA): Synthesis, Characterization, and Biological Evaluation

Introduction: The Significance of Substituted Phenethylamines in Neuroscience Research

Substituted phenethylamines represent a broad and pharmacologically diverse class of compounds that have been instrumental in advancing our understanding of neurobiology and have been the foundation for numerous therapeutic agents.[1][2] These molecules, characterized by a phenethylamine core structure, can be extensively modified to elicit a wide range of effects on the central nervous system, including stimulant, hallucinogenic, and antidepressant actions.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the phenyl ring can significantly modulate the potency and selectivity of these compounds for various monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3] This guide provides a comprehensive technical overview of a novel, representative compound, 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA), with the molecular formula C11H13ClFNO. While this specific molecule may be a novel entity for research purposes, its synthesis and hypothesized biological activity are grounded in well-established principles of medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their potential therapeutic applications.

Molecular Profile of CF-N-PPA

The structure of CF-N-PPA incorporates several key features that are predicted to influence its biological activity. The chloro and fluoro substituents at the 3 and 4 positions of the phenyl ring, respectively, are expected to enhance its interaction with monoamine transporters. The alpha-methyl group is a common modification in this class, known to increase metabolic stability and psychostimulant effects. The N-propargyl group is of particular interest, as it has been incorporated into other neuroactive compounds to modulate their pharmacological profile.

| Property | Predicted Value |

| Molecular Formula | C11H13ClFNO |

| Molecular Weight | 229.68 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Synthesis of CF-N-PPA: A Step-by-Step Protocol

The synthesis of CF-N-PPA can be achieved through a multi-step process starting from commercially available 3-chloro-4-fluorobenzaldehyde. The following protocol is based on established synthetic methodologies for related alpha-methylphenethylamines.

Experimental Protocol: Synthesis of CF-N-PPA

Step 1: Synthesis of 1-(3-chloro-4-fluorophenyl)-2-nitropropene

-

To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated yellow solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-chloro-4-fluorophenyl)-2-nitropropene.

Step 2: Reduction to 3-chloro-4-fluoroamphetamine

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LAH) (3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 1-(3-chloro-4-fluorophenyl)-2-nitropropene (1 equivalent) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3-chloro-4-fluoroamphetamine.

Step 3: N-propargylation to yield CF-N-PPA

-

Dissolve the crude 3-chloro-4-fluoroamphetamine (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add potassium carbonate (2 equivalents) and propargyl bromide (1.2 equivalents).

-

Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA).

Caption: Synthetic workflow for CF-N-PPA.

Characterization and Analytical Workflow

The identity and purity of the synthesized CF-N-PPA should be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Caption: Analytical workflow for CF-N-PPA characterization.

Hypothesized Mechanism of Action

Based on the structure of CF-N-PPA and the known pharmacology of related halogenated phenethylamines, it is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor. The chloro and fluoro substituents are likely to confer significant activity at the serotonin transporter (SERT), potentially with additional effects on the dopamine (DAT) and norepinephrine (NET) transporters. The N-propargyl group may modulate the affinity and selectivity for these transporters.

Caption: Hypothesized mechanism of action of CF-N-PPA.

In Vitro Evaluation: Neurotransmitter Uptake Inhibition Assay

To investigate the hypothesized mechanism of action, an in vitro neurotransmitter uptake inhibition assay is a crucial first step. This experiment will determine the potency of CF-N-PPA at inhibiting the reuptake of serotonin, dopamine, and norepinephrine.

Experimental Protocol: [3H]Neurotransmitter Uptake Assay in Rat Brain Synaptosomes

-

Preparation of Synaptosomes:

-

Homogenize freshly dissected rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with increasing concentrations of CF-N-PPA or a vehicle control for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Determine the amount of radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of neurotransmitter uptake at each concentration of CF-N-PPA.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific uptake) by non-linear regression analysis of the concentration-response curve.

-

| Target | Hypothetical IC50 (nM) |

| SERT | 50 - 150 |

| DAT | 200 - 500 |

| NET | 150 - 400 |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and proposed biological evaluation of 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA), a representative novel substituted phenethylamine. The provided protocols and workflows offer a solid foundation for the empirical investigation of this and similar compounds. Future research should focus on in vivo studies to determine its pharmacokinetic profile, behavioral effects, and potential therapeutic applications or toxicological liabilities. The exploration of such novel chemical entities is crucial for the continued development of new tools to probe the complexities of the nervous system and to identify potential leads for the treatment of neuropsychiatric disorders.

References

- Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839–849.

-

Substituted phenethylamine. (2024). In Wikipedia. Retrieved from [Link]

-

Substituted phenethylamines. (2024). In PsychonautWiki. Retrieved from [Link]

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). PMC. Retrieved from [Link]

- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (n.d.). Google Patents.

-

About: Substituted phenethylamine. (n.d.). DBpedia. Retrieved from [Link]

-

P-chloroamphetamine and a side-chain fluorinated analog: effects on brain amine levels and behavior. (n.d.). PubMed. Retrieved from [Link]

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590.

Sources

4-(2-Chloro-4-fluorophenoxy)piperidine molecular weight

An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern drug discovery. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, and describes standard analytical methods for its characterization. Furthermore, it explores the strategic application of this scaffold in medicinal chemistry, emphasizing its role as a versatile building block for the development of novel therapeutic agents. Safety and handling protocols are also provided to ensure its proper use in a research environment. This guide serves as an essential resource for scientists leveraging halogenated piperidine scaffolds to explore new chemical space and advance drug development programs.

Introduction: A Scaffold of Strategic Importance

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets, making it a cornerstone of molecular design. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto associated aromatic systems is a widely employed tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific electronic and steric interactions.

This compound emerges at the intersection of these design principles. It is a bifunctional building block that provides the advantageous piperidine motif coupled with a di-halogenated phenyl ring. The secondary amine of the piperidine serves as a versatile chemical handle for further elaboration, enabling the rapid generation of diverse compound libraries. This guide offers an in-depth examination of this high-value intermediate for drug discovery professionals.

Physicochemical Properties

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. The salt form is often preferred for its improved stability and handling characteristics.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₁₁H₁₃ClFNO | C₁₁H₁₄Cl₂FNO[5][6] |

| Molecular Weight | 230.68 g/mol | 266.14 g/mol [5][6] |

| CAS Number | 367501-07-3 | 1185297-29-3[5][6] |

| Appearance | Typically an off-white to pale solid | White to off-white crystalline solid |

| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Cl | C1CNCCC1OC2=C(C=C(C=C2)F)Cl.Cl |

| InChIKey | Not readily available | Not readily available |

Synthesis and Purification

A common and reliable method for synthesizing this compound is via a two-step process involving a Williamson ether synthesis followed by the deprotection of the piperidine nitrogen. This approach offers high yields and straightforward purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from commercial starting materials.

Step 1: Synthesis of N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

-

Allow the mixture to stir at 0°C for 30 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Add a solution of 2-chloro-4-fluorophenol (1.1 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate as a clear oil or white solid.

Step 2: Deprotection to yield this compound

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Remove the cooling bath and stir the solution at room temperature for 2-4 hours. Monitor deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound. The product can be converted to its HCl salt for long-term storage by treatment with HCl in dioxane or ether.

Analytical Characterization

Validation of the compound's identity and purity is critical. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.

Purity Assessment by Reverse-Phase HPLC

A standard HPLC method can be used to assess the purity of the final compound, which should typically exceed 95% for use in drug discovery cascades.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar stationary phase for small organic molecules. |

| Mobile Phase A | 0.1% TFA in Water | Acid modifier to improve peak shape for basic amines. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 10 min | Ensures elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |

Structural Elucidation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the ether linkage.

-

¹H NMR: Expect signals corresponding to the three distinct protons on the substituted aromatic ring, typically in the δ 6.8-7.5 ppm region. The piperidine protons will appear more upfield, with the proton at the C4 position (adjacent to the ether oxygen) shifted downfield (δ ~4.5 ppm) compared to the other piperidine protons (δ ~1.5-3.5 ppm).

-

¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm range, with carbons directly attached to fluorine or chlorine showing characteristic splitting or shifts. The piperidine carbons will be observed in the δ 30-70 ppm range.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic combination of a modifiable handle (the piperidine nitrogen) and a metabolically stable, lipophilic aromatic group.

A Vector for Exploring Chemical Space: The secondary amine is a nucleophilic center that can be readily functionalized through a variety of standard chemical reactions, allowing for the creation of a large library of analogues from a single core. This strategy is central to structure-activity relationship (SAR) studies.

Caption: Functionalization pathways for the core scaffold.

By modifying the 'R' group in these reactions, researchers can systematically alter the steric and electronic properties of the final molecule to optimize its potency, selectivity, and pharmacokinetic profile. The chloro- and fluoro-substituents on the phenoxy ring help to block potential sites of metabolism and can form key interactions within a target's binding pocket.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, guidelines can be established based on the constituent functional groups.[7]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[8]

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Avoid dust formation. Keep away from sources of ignition.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate for drug discovery and development. Its structure provides a stable, halogenated aromatic moiety combined with the privileged piperidine scaffold, which contains a readily functionalizable nitrogen atom. The synthetic routes are well-established, and its characterization is straightforward using modern analytical techniques. For researchers aiming to develop novel therapeutics, this compound represents a strategic starting point for the efficient exploration of chemical space and the optimization of lead compounds.

References

-

AA Blocks. 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. [Link]

-

Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

-

ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]

-

PubMed. Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Characterization, and Potential Applications in CNS Drug Discovery

This guide provides a comprehensive technical overview of 4-(2-chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and structure-activity relationships of related compounds, we will explore its synthesis, structural elucidation, and potential as a scaffold for novel central nervous system (CNS) therapeutics.

Introduction: The Significance of the Aryloxypiperidine Scaffold

The aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the CNS. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile anchor for introducing pharmacophoric elements with precise three-dimensional orientations. When coupled with an aryloxy moiety, as in the case of this compound, the resulting structure combines key features that can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The specific substitution pattern on the phenyl ring—a chlorine atom at the 2-position and a fluorine atom at the 4-position—is of particular interest. These electron-withdrawing groups can significantly impact the electronic environment of the phenoxy ring, influencing its interaction with biological targets and its metabolic stability. This guide will delve into the synthesis of this specific analogue, its structural characteristics, and its potential as a building block for drugs targeting neurotransmitter systems.

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through several established synthetic routes. Here, we present a logical and robust synthetic strategy based on the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the formation of the ether linkage between the piperidine and the substituted phenol.[1][2][3] The proposed two-step synthesis starts from commercially available N-Boc-4-hydroxypiperidine and 2-chloro-4-fluorophenol.

Sources

The Strategic deployment of 4-(2-Chloro-4-fluorophenoxy)piperidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.[2][3] The strategic incorporation of the 4-(2-Chloro-4-fluorophenoxy)piperidine core represents a sophisticated approach to drug design, leveraging the unique electronic and steric properties of halogen substituents to fine-tune molecular interactions and metabolic stability. This guide will provide an in-depth exploration of the synthesis, key applications, and structure-activity relationships of this valuable building block, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for forming aryl ethers. The general strategy involves the coupling of a protected 4-hydroxypiperidine derivative with an activated haloaromatic compound.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound is outlined below. This pathway employs readily available starting materials and well-established reaction conditions, making it amenable to both small-scale laboratory synthesis and larger-scale production.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Protection of 4-Hydroxypiperidine

The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions during the subsequent nucleophilic substitution. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.

-

Reaction: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Rationale: This step ensures that the piperidine nitrogen does not compete with the hydroxyl group as a nucleophile in the subsequent SNAr reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The protected N-Boc-4-hydroxypiperidine is then coupled with 1-chloro-2,4-difluorobenzene. The fluorine atom at the 4-position of the aromatic ring is highly activating towards nucleophilic substitution, making this a favorable transformation.

-

Reaction: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting alkoxide then displaces the fluorine atom from 1-chloro-2,4-difluorobenzene.

-

Causality: The electron-withdrawing nature of the nitro group in related syntheses, and in this case, the chloro and fluoro substituents, activates the aromatic ring for nucleophilic attack. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.

Step 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the desired this compound.

-

Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. The final product can be purified by column chromatography or crystallization.

Medicinal Chemistry Applications: A Focus on Central Nervous System Targets

The this compound scaffold has emerged as a valuable building block in the design of ligands for various CNS targets, most notably the dopamine D4 receptor. The specific substitution pattern of the phenoxy ring plays a critical role in modulating receptor affinity, selectivity, and pharmacokinetic properties.

Dopamine D4 Receptor Antagonists: A Promising Avenue for Neuropsychiatric Disorders

The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[4] It has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. Consequently, the development of selective D4 receptor antagonists is an active area of research.

Derivatives of this compound have been investigated as potent and selective dopamine D4 receptor antagonists. The 2-chloro and 4-fluoro substituents on the phenoxy ring contribute significantly to the binding affinity and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the binding affinities (Ki values) of a series of substituted phenoxy-piperidine derivatives for the dopamine D4 receptor, highlighting the impact of the halogen substitution pattern.

| Compound ID | R1 (ortho) | R2 (para) | Dopamine D4 Ki (nM) | Reference |

| 1 | H | F | 118 | [2] |

| 2 | Cl | F | Data not available for direct analogue | |

| 3 | F | F | 5.5 | [5] |

| 4 | H | Cl | 53 | [5] |

| 5 | F | H | 27 | [5] |

| 6 | CN | H | 1.7 | [2] |

Note: The table includes data for structurally related compounds to infer the SAR for the 2-chloro-4-fluoro substitution pattern.

Interpretation of SAR Data:

-

Influence of Halogenation: The presence of a fluorine atom at the para position (Compound 1) confers moderate D4 receptor affinity.[2] The introduction of a second fluorine at the ortho position (Compound 3) significantly enhances the binding affinity, suggesting a favorable interaction with the receptor's binding pocket.[5]

-

Positional Isomerism: A comparison of compounds with a single halogen substituent reveals the importance of its position. A para-fluoro substituent (Compound 1) is more favorable than a para-chloro (Compound 4) or an ortho-fluoro (Compound 5) substituent.[2][5]

-

Electron-Withdrawing Groups: The potent D4 receptor affinity of the para-cyano derivative (Compound 6) underscores the beneficial effect of a strong electron-withdrawing group at this position.[2]

The Role of 2-Chloro-4-fluoro Substitution:

Based on the available data, the 2-chloro-4-fluoro substitution pattern in this compound is anticipated to provide a favorable combination of steric and electronic properties for high-affinity D4 receptor binding. The ortho-chloro group can induce a conformational preference in the phenoxy ring that may be optimal for fitting into the receptor's binding site. The para-fluoro group, as seen in related compounds, is expected to contribute positively to the binding affinity.

Experimental Workflow: Dopamine D4 Receptor Binding Assay

To experimentally validate the D4 receptor affinity of novel compounds incorporating the this compound scaffold, a radioligand binding assay is a standard and reliable method.

Caption: Workflow for a dopamine D4 receptor radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.[6]

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Pharmacokinetic Considerations and Future Perspectives

The incorporation of the this compound scaffold can also have a profound impact on the pharmacokinetic properties of a drug candidate. The presence of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

In Vitro Metabolic Stability Assay

An in vitro metabolic stability assay using liver microsomes is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7][8]

Caption: Workflow for an in vitro metabolic stability assay.

Rationale for Halogenation:

The chlorine and fluorine atoms in this compound can serve as "metabolic blockers." By occupying positions on the aromatic ring that are susceptible to oxidative metabolism, these halogens can prevent the enzymatic degradation of the molecule, leading to improved bioavailability and a longer duration of action.

Conclusion

The this compound scaffold is a highly valuable building block in modern medicinal chemistry. Its rational design, incorporating a privileged piperidine core with a strategically halogenated phenoxy moiety, provides a powerful tool for developing novel therapeutics, particularly for CNS disorders. The insights into its synthesis, structure-activity relationships, and impact on pharmacokinetic properties presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this scaffold in their quest for new and improved medicines. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of next-generation therapies with enhanced efficacy and safety profiles.

References

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

- Wang, S., et al. (2014). Antitumor agent.

-

Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48432. [Link]

- Miyoshi, H., et al. (2010). Antitumor agent.

-

Liu, L., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 6(5), 559-563. [Link]

-

Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5138-5143. [Link]

-

Wang, S., et al. (2014). (12) United States Patent. Patent Application Publication US 2014/0083438 A1. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Butini, S., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(19), 6296. [Link]

-

Singh, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6090. [Link]

-

Lindsley, C. W., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3377-3394. [Link]

- Bayer Pharma AG. (2017). Novel n-[(pyrimidinylamino)propanyl]-and n [(pyrazinylamino)propanyl]arylcarboxamides.

-

Kumar, A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(10), 730-739. [Link]

-

Wang, X., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 360(6387), 433-437. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Otsuka Pharmaceutical Co., Ltd. (2014). AN IMPROVED SYNTHESIS OF ANTI-PARKINSON AGENT. WIPO Patent WO/2014/178083. [Link]

-

Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1037. [Link]

-

Sebastian, A., et al. (2014). FIBROUS COMPOSITE. US Patent Application Publication US 2014/0083438 A1. [Link]

-

Wang, X., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 360(6387), 433-437. [Link]

-

Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. Retrieved from [Link]

-

Noman, M., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]

-

Lindsley, C. W., et al. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]

-

Janssen Pharmaceutica N.V. (2014). INHIBITORS OF MALT1 PROTEASE. WIPO Patent WO/2014/086478. [Link]

-

Boster Biological Technology. (n.d.). DRD4 Antibodies & ELISA Kits, Dopamine Receptor D4 Proteins. Retrieved from [Link]

-

BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. [Link]

-

Davenport, A. E. (1924). Visible tank for gasoline pumps. US Patent 1,486,127. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. bioivt.com [bioivt.com]

- 8. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine for Research and Development

An authoritative resource for researchers, scientists, and drug development professionals detailing the synthesis, properties, and potential applications of the versatile research chemical, 4-(2-Chloro-4-fluorophenoxy)piperidine.

Introduction

This compound is a halogenated aryl piperidine ether that has emerged as a valuable building block and research chemical in the field of medicinal chemistry. Its unique structural features, combining a piperidine moiety with a substituted phenoxy group, make it a compound of interest for the development of novel therapeutic agents. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its functionalization at the 4-position with a 2-chloro-4-fluorophenoxy group can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential research applications, and safety considerations for this compound, serving as a vital resource for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 367501-07-3 | |

| Molecular Formula | C₁₁H₁₃ClFNO | |

| Molecular Weight | 229.68 g/mol | |

| Appearance | Solid | CymitQuimica |

| Purity | Typically ≥97% | CymitQuimica |

| Hazard | Irritant |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, with the Williamson ether synthesis and the Mitsunobu reaction being two of the most common and versatile methods for forming the crucial aryl ether linkage.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing this compound, this reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium or potassium salt of 2-chloro-4-fluorophenol can be reacted with a suitably protected 4-halopiperidine or a piperidine with a leaving group at the 4-position. The use of a strong base, such as sodium hydride (NaH), is necessary to deprotonate the phenol, generating the highly nucleophilic phenoxide.

The choice of solvent is critical to the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide anion. The reaction is typically carried out at an elevated temperature to drive the reaction to completion.

Causality behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the phenol, which is essential for an efficient reaction. Polar aprotic solvents are chosen to enhance the reactivity of the nucleophile. Protecting the piperidine nitrogen, for example with a Boc group, can prevent side reactions and may be necessary depending on the overall synthetic strategy.

Experimental Protocol: Williamson Ether Synthesis

-

Phenoxide Formation: To a solution of 2-chloro-4-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of N-Boc-4-bromopiperidine (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.

-

Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of aryl ethers and is particularly useful when dealing with sensitive functional groups. This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the achiral this compound.

Causality behind Experimental Choices: The Mitsunobu reaction is advantageous as it proceeds under neutral conditions and at lower temperatures compared to the Williamson ether synthesis, which can be beneficial for substrates with base-sensitive functional groups. The choice between DEAD and DIAD often depends on the ease of purification, as the hydrazine byproducts have different solubilities.

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: To a solution of 2-chloro-4-fluorophenol (1.2 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed upon addition.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

-

Deprotection: The Boc protecting group is then removed using standard acidic conditions as described in the Williamson ether synthesis protocol.

Potential Research Applications

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological activities. This suggests that it is a valuable intermediate for the synthesis of novel drug candidates. The primary areas of interest for this class of compounds include:

-

Dopamine D4 Receptor Antagonism: Substituted phenoxymethylpiperidine scaffolds have been investigated as potent and selective dopamine D4 receptor antagonists.[1] The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[2] The 2-chloro and 4-fluoro substitutions on the phenoxy ring can modulate the binding affinity and selectivity for the D4 receptor.

-

Norepinephrine Reuptake Inhibition and 5-HT1A Partial Agonism: Aryl piperidine ethers have been explored as dual-acting norepinephrine reuptake inhibitors (NRIs) and 5-HT1A partial agonists.[3] This dual mechanism of action is a promising strategy for the development of novel antidepressants with potentially improved efficacy and a faster onset of action.

-

Other CNS Targets: The phenoxypiperidine scaffold is a versatile platform for targeting a range of central nervous system (CNS) receptors and transporters. By modifying the substituents on the phenyl ring and the piperidine nitrogen, researchers can tune the pharmacological profile of the resulting compounds to target other receptors, such as sigma receptors or other serotonin receptor subtypes.

The utility of this compound lies in its potential to be a key intermediate in the synthesis of libraries of compounds for screening against these and other biological targets.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in research. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the substituted phenyl ring, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern, and the carbons of the piperidine ring will also have distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways may involve cleavage of the ether bond and fragmentation of the piperidine ring.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is commonly used. Detection is typically achieved using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, particularly for the identification of impurities. Due to the presence of halogens, an electron capture detector (ECD) can also be used for sensitive detection.[3]

Experimental Protocol: HPLC-UV Method for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-